VU 0240551 VU 0240551 N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide is a member of pyridazines and a ring assembly.
Brand Name: Vulcanchem
CAS No.: 893990-34-6
VCID: VC0546933
InChI: InChI=1S/C16H14N4OS2/c1-11-9-23-16(17-11)18-14(21)10-22-15-8-7-13(19-20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,21)
SMILES: Array
Molecular Formula: C16H14N4OS2
Molecular Weight: 342.4 g/mol

VU 0240551

CAS No.: 893990-34-6

Cat. No.: VC0546933

Molecular Formula: C16H14N4OS2

Molecular Weight: 342.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

VU 0240551 - 893990-34-6

Specification

CAS No. 893990-34-6
Molecular Formula C16H14N4OS2
Molecular Weight 342.4 g/mol
IUPAC Name N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Standard InChI InChI=1S/C16H14N4OS2/c1-11-9-23-16(17-11)18-14(21)10-22-15-8-7-13(19-20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,21)
Standard InChI Key WJRWSLORVIHRNX-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

VU 0240551 is a synthetic organic compound with the systematic IUPAC name N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide. Its molecular formula is C₁₆H₁₄N₄OS₂, yielding a molecular weight of 342.435 g/mol . The compound’s structure integrates a thiazole ring substituted with a methyl group, a pyridazine moiety linked to a phenyl group, and a sulfanylacetamide bridge (Figure 1). The SMILES notation CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 delineates its atomic connectivity, while the InChI key WJRWSLORVIHRNX-UHFFFAOYSA-N provides a unique chemical identifier .

Table 1: Chemical Identifiers for VU 0240551

PropertyValue
CAS Number893990-34-6
Molecular FormulaC₁₆H₁₄N₄OS₂
Molecular Weight342.435 g/mol
SMILESCC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
InChI KeyWJRWSLORVIHRNX-UHFFFAOYSA-N
PubChem CID7211972

Mechanism of Action: Targeting Chloride Homeostasis

KCC2 Inhibition and Selectivity

KCC2, encoded by the SLC12A5 gene, facilitates the extrusion of chloride ions from neurons, maintaining the low intracellular chloride concentrations required for inhibitory GABAergic signaling. VU 0240551 inhibits KCC2-mediated potassium-chloride cotransport with an IC50 of 560 nM, as demonstrated in KCC2-overexpressing cell models . Notably, the compound shows >10-fold selectivity over the structurally related sodium-potassium-chloride cotransporter NKCC1, a transporter critical for chloride accumulation in immature neurons . This selectivity enables researchers to dissect KCC2-specific functions without confounding NKCC1-related effects.

Off-Target Effects on Ion Channels

In addition to KCC2, VU 0240551 inhibits the hERG potassium channel (IC50 ~1 µM) and L-type calcium channels (IC50 ~3 µM) . These off-target activities necessitate caution in interpreting in vivo data, as hERG blockade is associated with cardiac arrhythmias, and calcium channel modulation may influence neuronal excitability independently of KCC2.

Pharmacological Effects in Preclinical Models

Modulation of GABAergic Signaling

In electrophysiological studies, VU 0240551 attenuates GABA-induced hyperpolarization in cerebellar Purkinje cells, shifting the GABA reversal potential (E_GABA) to depolarized values . This effect mirrors the physiological consequences of KCC2 knockdown, wherein impaired chloride extrusion renders GABAergic inputs excitatory. Such findings underscore the compound’s utility in modeling neurodevelopmental disorders characterized by excitatory-inhibitory (E/I) imbalance.

Synaptic Transmission and Neuronal Excitability

Treatment with VU 0240551 enhances the amplitude and frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in the medial prefrontal cortex (mPFC), a region implicated in social behavior and decision-making . These changes correlate with increased social dominance in heterozygous KCC2 knockout mice, suggesting that KCC2 activity modulates circuit-level excitability to influence social hierarchies .

Research Findings: Implications for Neurodevelopmental Disorders

Limitations and Discrepancies

A critical caveat arises from the use of VU0240511 in the aforementioned study , a compound differing from VU 0240551 by a single digit in its identifier. Whether this represents a typographical error or a distinct chemical entity remains unresolved, necessitating further verification to confirm the applicability of these findings to VU 0240551.

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